4-cyano-3-formyl-N-methylbenzamide
Description
4-Cyano-3-formyl-N-methylbenzamide (C₁₀H₈N₂O₂) is a benzamide derivative characterized by a benzamide backbone substituted with a cyano group (-CN) at the para position (C4), a formyl group (-CHO) at the meta position (C3), and an N-methyl group on the amide nitrogen. This combination of electron-withdrawing groups (cyano and formyl) and an alkylated amide nitrogen confers unique physicochemical and reactivity properties. The compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in metal-catalyzed C–H functionalization reactions, due to the directing effects of its substituents.
Properties
CAS No. |
1289162-36-2 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-3-formyl-N-methylbenzamide typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Formylation: Aniline undergoes formylation to introduce the formyl group at the 3-position.
Cyano Group Introduction: The cyano group is introduced at the 4-position through a Sandmeyer reaction.
Methylation: The final step involves the methylation of the amide nitrogen to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-formyl-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-cyano-3-carboxy-N-methylbenzamide.
Reduction: 4-amino-3-formyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-3-formyl-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyano-3-formyl-N-methylbenzamide involves its interaction with various molecular targets and pathways. The cyano and formyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The cyano and formyl groups in the target compound enhance electrophilicity at the benzene ring, contrasting with electron-donating groups (e.g., -CH₃ in ) that stabilize the ring .
- Directing effects : The formyl group may act as a stronger directing group than methoxy or methyl substituents, facilitating regioselective C–H bond activation in catalytic reactions.
Physicochemical Properties
- Solubility: The N-methyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-alkylated benzamides. However, the hydrophobic cyano and formyl groups may reduce aqueous solubility relative to hydroxylated derivatives like ’s compound .
- Melting Point : Expected to be higher than N-alkylated benzamides with fewer polar groups (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, mp ~160–165°C ), due to stronger intermolecular dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
